Avermectin A1b aglycone is a naturally occurring compound derived from the fermentation of the bacterium Streptomyces avermitilis. It belongs to the class of macrocyclic lactones and is a key component in the development of various antiparasitic and insecticidal agents. Avermectins, including A1b aglycone, are primarily used in agriculture and veterinary medicine due to their efficacy against a wide range of parasites and pests.
Avermectin A1b aglycone is produced through the biosynthetic pathways of Streptomyces avermitilis, which employs a complex series of enzymatic reactions to synthesize this compound from simpler precursors. The biosynthetic gene cluster responsible for avermectin production has been extensively studied, revealing the intricate mechanisms involved in its synthesis .
Avermectin A1b aglycone is classified as a macrolide antibiotic and an anthelmintic agent. It is part of the avermectin family, which also includes other derivatives such as avermectin B1a and B1b. These compounds are characterized by their macrocyclic structure and are known for their potent biological activity against nematodes and arthropods.
The synthesis of avermectin A1b aglycone can be achieved through both natural fermentation processes and total synthetic methods. The natural route involves cultivating Streptomyces avermitilis under specific conditions that favor the production of avermectins. In contrast, total synthesis allows for the construction of the molecule using organic chemistry techniques.
Avermectin A1b aglycone features a complex macrolide structure characterized by:
The molecular formula for avermectin A1b aglycone is , with a molecular weight of approximately 511.65 g/mol. Its structural representation reveals important functional groups that contribute to its pharmacological properties .
Avermectin A1b aglycone undergoes several chemical reactions during its biosynthesis and when interacting with biological systems:
The key enzymes involved in these reactions include:
The mechanism of action for avermectin A1b aglycone primarily involves its binding to glutamate-gated chloride channels in the nervous system of susceptible organisms. This binding leads to:
Studies have shown that this mechanism is highly effective against nematodes and arthropods, making it a valuable agent in both veterinary and agricultural applications .
Avermectin A1b aglycone is typically a white to off-white solid. Its solubility varies depending on the solvent used; it is more soluble in organic solvents than in water.
Avermectin A1b aglycone has several important applications:
Avermectin A1b aglycone represents a pivotal biosynthetic intermediate in the macrocyclic lactone family, a class of natural products renowned for their potent anthelmintic and insecticidal properties. Unlike glycosylated avermectins (e.g., ivermectin), the aglycone form lacks attached sugar moieties, offering unique insights into structure-activity relationships. This compound serves as the polyketide backbone for pharmacologically active derivatives, bridging primary microbial metabolism and specialized antiparasitic agents [1] [3] [6]. Its study reveals fundamental principles of how macrocyclic lactone scaffolds evolve toward biological functionality.
The avermectin family traces its origin to the actinomycete bacterium Streptomyces avermitilis (proposed reclassification: Streptomyces avermectinius) isolated in 1978 from a soil sample in Kawana, Japan. Satoshi Ōmura’s team at the Kitasato Institute identified the strain, which was subsequently characterized by Merck Research Laboratories. Fermentation broths demonstrated potent activity against Nematospiroides dubius in mice, leading to the isolation of eight structurally related avermectins classified into A1, A2, B1, and B2 series, each with major (a) and minor (b) components [1] [4]. Avermectin A1b aglycone emerges early in the biosynthetic pathway as a non-glycosylated precursor. The 2015 Nobel Prize recognized this discovery’s impact on parasitic disease control [1].
Table 1: Key Milestones in Avermectin Discovery
Year | Event | Significance |
---|---|---|
1974 | Soil sampling in Ito City, Japan | Source of S. avermitilis actinomycete |
1978 | Fermentation and isolation of avermectin complex | Identification of A1, A2, B1, B2 series |
1979 | Structural characterization of aglycone intermediates | Elucidation of polyketide backbone |
2015 | Nobel Prize in Physiology or Medicine awarded | Recognition of avermectin’s medical impact |
Avermectin A1b aglycone belongs to the 16-membered macrocyclic lactone group, characterized by a pentacyclic ring system fused to a spiroketal moiety. It is distinguished from other avermectins by:
Table 2: Structural Features of Avermectin A1b Aglycone vs. Related Compounds
Structural Element | Avermectin A1b Aglycone | Avermectin B1a | Milbemycin |
---|---|---|---|
Lactone Ring Size | 16-membered | 16-membered | 16-membered |
C13 Modification | Unsubstituted OH | Disaccharide (oleandrosyl) | Unsubstituted OH |
C25 Side Chain | Isobutyl (-CH₂CH(CH₃)₂) | Sec-butyl (-CH(CH₃)CH₂CH₃) | Varies (e.g., ethyl) |
C5 Functional Group | Keto group | Hydroxyl (after reduction) | Keto/hydroxyl |
Figure 1: Core Structure of Avermectin A1b Aglycone
O ║ ...─C─(CH₂)─Macrocycle─O | Lactone
The aglycone moiety dictates fundamental pharmacophoric properties:
Table 3: Enzymes Modifying Avermectin Aglycone in S. avermitilis
Enzyme | Gene | Function | Modification Site |
---|---|---|---|
AveF | aveF | NADPH-dependent ketoreductase | Reduces C5 keto group |
AveE | aveE | P450 monooxygenase | Forms furan ring (C6-C8) |
AveC | aveC | Dehydratase (mechanism unclear) | Influences C22-C23 bond |
AveBI | aveBI | Glycosyltransferase | Adds oleandrose at C13 |
Figure 2: Biosynthetic Pathway to Avermectin A1b Aglycone
Polyketide Synthases (AVES1-4) ↓ Aglycone Backbone Assembly ← 2-Methylbutyryl-CoA starter ↓ AveE: Furanation at C6-C8 ↓ Avermectin A1b Aglycone → (Branch point for glycosylation)
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7